molecular formula C13H13ClN2O3 B12174881 6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide

Cat. No.: B12174881
M. Wt: 280.70 g/mol
InChI Key: OBLBXIUUYBRWRM-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with 2-methoxyethylamine in the presence of a coupling agent to form the desired carboxamide . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for treating bacterial, viral, and cancerous conditions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with viral replication processes. The compound’s ability to form stable complexes with metal ions can also play a role in its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

6-chloro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c1-19-5-4-15-13(18)10-7-16-11-3-2-8(14)6-9(11)12(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17)

InChI Key

OBLBXIUUYBRWRM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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